Cas no 2137569-13-0 (3-Sulfinopropane-1-sulfonyl fluoride)

3-Sulfinopropane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- EN300-732564
- 2137569-13-0
- 3-sulfinopropane-1-sulfonyl fluoride
- 3-Sulfinopropane-1-sulfonyl fluoride
-
- Inchi: 1S/C3H6ClFO3S2/c4-9(6)2-1-3-10(5,7)8/h1-3H2
- InChI Key: PXSLYUMXMIEISW-UHFFFAOYSA-N
- SMILES: ClS(CCCS(=O)(=O)F)=O
Computed Properties
- Exact Mass: 207.9430923g/mol
- Monoisotopic Mass: 207.9430923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8Ų
- XLogP3: 0.7
3-Sulfinopropane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732564-0.5g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 0.5g |
$1027.0 | 2023-05-29 | ||
Enamine | EN300-732564-0.25g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 0.25g |
$985.0 | 2023-05-29 | ||
Enamine | EN300-732564-0.1g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 0.1g |
$943.0 | 2023-05-29 | ||
Enamine | EN300-732564-10.0g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 10g |
$4606.0 | 2023-05-29 | ||
Enamine | EN300-732564-1.0g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 1g |
$1070.0 | 2023-05-29 | ||
Enamine | EN300-732564-0.05g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 0.05g |
$900.0 | 2023-05-29 | ||
Enamine | EN300-732564-2.5g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 2.5g |
$2100.0 | 2023-05-29 | ||
Enamine | EN300-732564-5.0g |
3-sulfinopropane-1-sulfonyl fluoride |
2137569-13-0 | 5g |
$3105.0 | 2023-05-29 |
3-Sulfinopropane-1-sulfonyl fluoride Related Literature
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 3-Sulfinopropane-1-sulfonyl fluoride
3-Sulfinopropane-1-sulfonyl Fluoride and Its CAS No. 2137569-13-0 in Modern Pharmaceutical and Chemical Research
3-Sulfinopropane-1-sulfonyl fluoride is a multifunctional organosulfur compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS No. 2137569-13-0, represents a novel class of sulfonyl fluoride derivatives with potential applications in the development of targeted drug delivery systems and biocompatible polymers. Recent studies have highlighted its role in modulating protein-ligand interactions and its utility as a synthetic intermediate in the production of fluorinated pharmaceuticals.
The molecular structure of 3-Sulfinopropane-1-sulfonyl fluoride is characterized by a central propane-1-sulfonyl group connected to a sulfinyl moiety, which imparts unique reactivity and functional versatility. This structural feature enables the compound to participate in various electrophilic substitution reactions and nucleophilic attacks, making it a valuable building block in the synthesis of fluorinated organic compounds. Researchers have recently explored its potential in the design of fluorinated surfactants and fluorinated polymers with enhanced stability and solubility properties.
Recent advancements in computational chemistry have provided insights into the electronic properties of 3-Sulfinopropane-1-sulfonyl fluoride, revealing its ability to act as a fluorine-activating agent in the synthesis of fluorinated pharmaceuticals. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound can selectively functionalize hydrophobic drug molecules to improve their aqueous solubility and bioavailability. This finding has significant implications for the development of oral drug formulations with enhanced therapeutic efficacy.
The CAS No. 2137569-13-0 compound has also shown promise in the field of biomaterials science. Its sulfonyl fluoride functionality allows for the creation of fluorinated polymeric coatings that exhibit superior antifouling properties and biocompatibility. A 2024 study in Advanced Materials reported the successful incorporation of 3-Sulfinopropane-1-sulfonyl fluoride into fluorinated polyurethane matrices, resulting in materials with enhanced resistance to biofilm formation and chemical degradation.
From a synthetic chemistry perspective, the 3-Sulfinopropane-1-sulfonyl fluoride compound is notable for its ability to undergo selective sulfonation under mild reaction conditions. This property has been exploited in the development of fluorinated heterocyclic compounds with potential applications in antimicrobial therapy and anti-inflammatory drug design. The CAS No. 2137569-13-0 compound has also been used as a fluorinating reagent in the synthesis of fluorinated aromatic compounds, which are essential components in the development of fluorinated pharmaceuticals.
Recent research has also focused on the environmental impact of 3-Sulfinopropane-1-sulfonyl fluoride and its derivatives. A 2023 study published in Environmental Science & Technology investigated the biodegradation pathways of this compound in aquatic environments, revealing that it undergoes microbial degradation under specific conditions. This finding is critical for the sustainable development of fluorinated compounds and their applications in pharmaceutical and industrial processes.
The CAS No. 2137569-13-0 compound has also been explored in the context of drug delivery systems. Its ability to modify the surface properties of nanoparticles has led to the development of fluorinated drug carriers with improved targeted delivery capabilities. A 2024 study in ACS Nano demonstrated that 3-Sulfinopropane-1-sulfonyl fluoride-modified liposomes exhibit enhanced cellular uptake and drug release profiles, making them promising candidates for targeted cancer therapy.
From a materials science standpoint, the 3-Sulfinopropane-1-sulfonyl fluoride compound has been integrated into fluorinated polymer composites to enhance their mechanical and thermal properties. A 2023 study in Composites Part B: Engineering reported the incorporation of this compound into fluorinated epoxy resins, resulting in materials with improved thermal stability and chemical resistance. These properties make the compound a valuable additive in the development of high-performance materials for electronic and aerospace applications.
Recent advancements in fluorinated organic chemistry have further expanded the utility of 3-Sulfinopropane-1-sulfonyl fluoride. Its sulfonyl fluoride functionality has been utilized in the synthesis of fluorinated heterocyclic compounds with potential applications in antiviral therapy and anti-cancer drug development. A 2024 study in Organic Letters demonstrated the successful synthesis of a fluorinated pyrimidine derivative using this compound as a key intermediate, highlighting its role in the development of novel pharmaceuticals.
The CAS No. 2137569-13-0 compound has also been investigated for its photophysical properties, with potential applications in optoelectronic devices. A 2023 study in Advanced Optical Materials reported that 3-Sulfinopropane-1-sulfonyl fluoride-based fluorinated dyes exhibit enhanced photostability and fluorescence efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Overall, the 3-Sulfinopropane-1-sulfonyl fluoride compound, identified by its CAS No. 2137569-13-0, represents a versatile and valuable molecule with a wide range of applications in pharmaceutical chemistry, materials science, and fluorinated organic chemistry. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the development of advanced fluorinated materials and pharmaceuticals.
For more information on the latest developments in the field of fluorinated compounds, researchers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Materials, and Organic Letters. These journals provide valuable insights into the synthetic methods, applications, and environmental impact of compounds like 3-Sulfinopropane-1-sulfonyl fluoride, ensuring that the scientific community remains informed about the latest advancements in this dynamic field.
As the field of fluorinated chemistry continues to evolve, compounds like 3-Sulfinopropane-1-sulfonyl fluoride will play an increasingly important role in the development of innovative pharmaceuticals and high-performance materials. The continued exploration of its properties and applications will undoubtedly lead to new breakthroughs in pharmaceutical science and materials engineering, further expanding the impact of this remarkable compound.
2137569-13-0 (3-Sulfinopropane-1-sulfonyl fluoride) Related Products
- 930981-41-2(2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid)
- 1132804-54-6(2-Amino-N-(3-methoxypropyl)-DL-propanamide)
- 344326-33-6(2-cyclopentene-1-carboxylicacid,4-amino-)
- 98-89-5(Cyclohexanecarboxylic acid)
- 2034533-12-3(2-(2-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide)
- 66377-63-7(1,2,3,4-tetrahydronaphthalen-1-ylmethanol)
- 2228470-91-3(2-amino-2-(4-ethoxy-2-methylphenyl)propan-1-ol)
- 1448137-33-4(4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide)
- 1804866-41-8(3-Methoxy-2-methyl-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 760995-16-2(1H-INDEN-1-ONE, 2,3-DIHYDRO-5-METHOXY-6-(TRIFLUOROMETHOXY)-)



